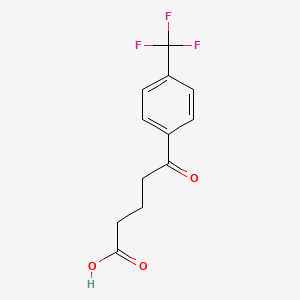

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid

Description

Properties

IUPAC Name |

5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKRGSQBFRBDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645408 | |

| Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88699-88-1 | |

| Record name | δ-Oxo-4-(trifluoromethyl)benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88699-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid (CAS 88699-88-1): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of a Fluorinated Keto Acid

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, identified by the CAS number 88699-88-1, is a specialized organic molecule that has garnered significant interest within the drug discovery and development landscape.[1][2][3][4] This compound, a derivative of valeric acid, is characterized by the presence of a ketone group and a trifluoromethylphenyl moiety. Its chemical structure, particularly the trifluoromethyl group, imparts unique electronic properties that are highly sought after in the design of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a building block in the development of novel therapeutic agents, with a focus on its application in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 88699-88-1 | [1][2][3][4] |

| Molecular Formula | C12H11F3O3 | [1][2] |

| Molecular Weight | 260.21 g/mol | |

| Appearance | Solid (form may vary) | |

| Key Functional Groups | Carboxylic Acid, Ketone, Trifluoromethyl, Aromatic Ring | [5] |

Synthesis: A Focus on Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[6][7] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In this specific synthesis, trifluoromethylbenzene is acylated using glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6]

The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the reaction conditions can be optimized to favor the formation of the para-substituted product, which is the desired isomer for subsequent applications in drug synthesis.

Experimental Protocol: Representative Friedel-Crafts Acylation

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation.[8] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve the desired yield and purity.

Materials:

-

Trifluoromethylbenzene

-

Glutaric anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (a stoichiometric excess is often required) in anhydrous dichloromethane.[5][6]

-

Addition of Reactants: Cool the suspension in an ice bath. Add a solution of glutaric anhydride in anhydrous dichloromethane dropwise from the dropping funnel. Following this, add trifluoromethylbenzene dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system or by column chromatography.

Core Application: A Key Intermediate in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

The primary significance of this compound in the pharmaceutical industry lies in its role as a crucial intermediate for the synthesis of soluble epoxide hydrolase (sEH) inhibitors.[1][2][3]

The Role of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[2] These EpFAs are signaling molecules with a range of beneficial physiological effects, including anti-inflammatory, analgesic, and vasodilatory properties.[2] The sEH enzyme converts these beneficial EpFAs into their less active diol counterparts.

Mechanism of Action of sEH Inhibitors

By inhibiting the action of sEH, the levels of endogenous EpFAs are increased, thereby prolonging their beneficial effects. This mechanism has made sEH a promising therapeutic target for a variety of conditions, including:

-

Neuropathic Pain: sEH inhibitors have shown significant efficacy in preclinical models of neuropathic and inflammatory pain.[1][2]

-

Hypertension: By increasing the levels of vasodilatory EpFAs, sEH inhibitors can contribute to the lowering of blood pressure.

-

Inflammatory Diseases: The anti-inflammatory properties of EpFAs make sEH inhibitors a potential treatment for various inflammatory conditions.[2]

The 4-trifluoromethylphenyl group present in this compound is a common structural motif found in many potent sEH inhibitors.[1] This keto acid serves as a versatile starting material that can be chemically modified to introduce other necessary pharmacophoric features for effective binding to the active site of the sEH enzyme.

Future Directions and Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its straightforward synthesis via Friedel-Crafts acylation and its integral role as a precursor to potent sEH inhibitors underscore its importance in medicinal chemistry and drug development. As research into the therapeutic potential of sEH inhibition continues to expand, the demand for and utility of this specialized keto acid are set to grow, paving the way for the development of new treatments for a range of debilitating diseases.

References

-

Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. Available from: [Link]

-

Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Dove Medical Press. Available from: [Link]

-

Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC - PubMed Central. Available from: [Link]

-

This compound | 88699 ... PubChem. Available from: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available from: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid (CAS No: 88699-88-1). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the compound's structural attributes, key physicochemical parameters such as solubility, acidity, and lipophilicity, and its spectroscopic signature. Each section is grounded in authoritative references and includes detailed protocols to ensure scientific integrity and reproducibility. The insights provided herein are critical for predicting the compound's behavior in biological systems and for guiding its application in pharmaceutical research and development.

Introduction and Molecular Overview

This compound is a substituted keto-carboxylic acid. Its structure is characterized by a five-carbon valeric acid backbone, functionalized with a ketone at the C5 position. This ketone is appended to a phenyl ring bearing a trifluoromethyl group at the para-position. This unique combination of a hydrophilic carboxylic acid, a polar ketone, and a highly lipophilic trifluoromethylphenyl moiety imparts a distinct amphiphilic character to the molecule, making a thorough understanding of its physicochemical properties essential for its application as a synthetic building block or a potential bioactive scaffold.

In drug discovery, properties such as solubility, pKa, and lipophilicity (LogP) are fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide offers a detailed examination of these properties, providing both established data from analogous compounds and robust protocols for their experimental determination.

Chemical Identity

| Identifier | Value | Reference |

| CAS Number | 88699-88-1 | [1] |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [1][2] |

| Molecular Weight | 260.21 g/mol | [1][2] |

| IUPAC Name | 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |

| Synonyms | 4-(4-(Trifluoromethyl)benzoyl)butanoic acid |

Chemical Structure

The structure combines a flexible aliphatic acid chain with a rigid, electron-deficient aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring, while the carboxylic acid is the primary determinant of the molecule's acidic nature.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. Where experimental data for the target compound is not available, estimations are provided based on structurally similar compounds and established chemical principles.

| Property | Value / Expected Value | Rationale / Notes |

| Physical State | White to off-white solid | Based on analogous aromatic keto-acids. |

| Melting Point | 120 - 145 °C (Predicted) | No experimental data found. The related 5-oxo-5-phenylvaleric acid melts at 124-128 °C[3]. The thiomethyl analog has a predicted melting point of 141.35 °C[4]. The trifluoromethyl group may slightly alter crystal packing and melting point. |

| Aqueous Solubility | Low | The carboxylic acid moiety provides a degree of hydrophilicity, but the large, nonpolar trifluoromethylphenyl group is expected to dominate, leading to poor water solubility. Solubility will increase significantly in basic pH as the carboxylate salt is formed. |

| Organic Solvent Solubility | Soluble | Expected to be soluble in common organic solvents like DMSO, DMF, methanol, and ethyl acetate. |

| pKa | ~4.7 - 4.9 (Predicted) | The pKa of the parent valeric acid is approximately 4.8.[5][6] The electron-withdrawing trifluoromethyl group is insulated by the aliphatic chain, so its inductive effect on the carboxylic acid is minimal. The pKa is therefore expected to be very close to that of other aliphatic carboxylic acids. |

| LogP (o/w) | >2.5 (Predicted) | The trifluoromethylphenyl group is highly lipophilic. This property is crucial for cell membrane permeability and is a key parameter in assessing drug-likeness. |

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not publicly available, its expected spectral characteristics can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons on the para-substituted ring should appear as two doublets between δ 7.5-8.2 ppm. The aliphatic chain protons will present as three distinct multiplets between δ 2.0-3.5 ppm. The carboxylic acid proton will be a broad singlet far downfield, typically >10 ppm.

-

¹³C NMR: Key signals include two carbonyl carbons (ketone and carboxylic acid) above 170 ppm, aromatic carbons in the 120-140 ppm range, and aliphatic carbons between 20-40 ppm. The trifluoromethyl carbon will appear as a quartet due to one-bond carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include a very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹. Two sharp, strong C=O stretching bands will be present for the ketone (~1685 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹). Strong C-F stretching bands will be visible in the 1100-1350 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Under standard electrospray ionization (ESI) conditions, the compound would show a prominent molecular ion peak [M-H]⁻ at m/z 259.06 in negative mode or [M+H]⁺ at m/z 261.07 in positive mode. High-resolution mass spectrometry would confirm the elemental composition.

Experimental Methodologies

To ensure scientific rigor, the determination of physicochemical properties must follow validated, standardized protocols. The following section details the methodologies for measuring the key parameters discussed.

Protocol for Melting Point Determination

-

Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. The temperature range over which the solid-to-liquid phase transition occurs is recorded.

-

Methodology:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Load a small amount of the finely powdered compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.

-

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

Principle: This equilibrium method, based on OECD Guideline 105, is the gold standard for determining the intrinsic solubility of a compound in a specific solvent. It measures the saturation concentration of the compound after a prolonged equilibration period.

-

Causality: The shake-flask method is chosen over kinetic or high-throughput methods when a definitive, thermodynamically stable solubility value is required, which is critical for preclinical and formulation development. The extended equilibration time ensures that the measured concentration represents the true equilibrium solubility, avoiding the pitfalls of supersaturation that can occur in faster methods.

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

-

Methodology:

-

Add an excess amount of this compound to a glass vial (e.g., 5 mg).

-

Add a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

-

Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

After equilibration, allow the suspension to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully remove an aliquot of the clear supernatant. For validation, it is critical to ensure no solid is transferred.

-

Filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF).

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

-

Protocol for pKa Determination by Potentiometric Titration

-

Principle: This method involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the solution's pH. The pKa is the pH at which the carboxylic acid is 50% ionized, corresponding to the midpoint of the titration curve.

-

Methodology:

-

Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent system if necessary (e.g., water with a small percentage of methanol to aid solubility).

-

Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Slowly add a standardized solution of 0.1 M NaOH in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve.

-

Significance in a Research and Drug Development Context

The physicochemical properties of this compound are pivotal in defining its utility and behavior.

-

Drug-Likeness and ADME: The predicted high lipophilicity (LogP) suggests the molecule may readily cross lipid membranes, a requirement for oral absorption and distribution to target tissues. However, this must be balanced against its low aqueous solubility, which can limit dissolution and bioavailability. The presence of a single carboxylic acid (pKa ~4.8) means the compound will be predominantly ionized at physiological pH (~7.4), which aids aqueous solubility but can hinder passive diffusion across membranes.

-

Formulation Development: The low intrinsic aqueous solubility presents a significant challenge for developing aqueous formulations for in vitro or in vivo studies. Strategies such as salt formation (by deprotonating the carboxylic acid with a base), use of co-solvents, or complexation with cyclodextrins may be required.

-

Synthetic Chemistry: As a building block, the compound offers two distinct reactive handles. The carboxylic acid can be readily converted to esters, amides, or other derivatives. The ketone provides a site for reactions such as reductive amination or Wittig-type reactions, allowing for extensive chemical diversification.

Conclusion

This compound is a compound with a dual physicochemical nature. Its carboxylic acid group provides a handle for aqueous solubility and salt formation, while the trifluoromethylphenyl ketone moiety imparts significant lipophilicity. This guide has detailed its structural and physicochemical profile, providing both predicted values based on sound chemical principles and robust, validated protocols for their experimental determination. For scientists working in drug discovery and development, a comprehensive understanding of these properties is not merely academic; it is a prerequisite for rationally designing future experiments, overcoming formulation hurdles, and ultimately unlocking the full potential of this and related chemical scaffolds.

References

- The Good Scents Company. Valeric acid, 109-52-4.

- Blotny, G. 5-Oxo-5-(4-thiomethylphenyl)valeric acid.

- ChemicalLand21. VALERIC ACID.

- Sigma-Aldrich. 5-Oxo-5-phenylvaleric acid 96.

- ChemWhat. This compound CAS#: 88699-88-1.

- PubChem - NIH. 5-Aminovaleric acid | C5H11NO2 | CID 138.

- Thermo Scientific Chemicals. 5-(4-Fluorophenyl)valeric acid, 97%.

- ChemScene. 5-Oxo-5-(3-(trifluoromethyl)phenyl)pentanoic acid.

- Fluorochem. 5-oxo-5-(4-n-pentylphenyl)valeric acid.

- MedChemExpress. 5-Phenylvaleric acid (5-Phenylpentanoic acid).

- Wikipedia. Valeric acid.

- ChemSynthesis. 5-oxo-5-phenylpentanoic acid.

- FooDB. Showing Compound 5-Aminopentanoic acid (FDB023151).

- Exposome-Explorer - IARC. Valeric acid (5:0) (Compound).

- Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzoic acid.

- ChemicalBook. Valeric acid(109-52-4) 1H NMR.

- Synquest Labs. 4-(Trifluoromethyl)benzoic acid.

- MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.

- ResearchGate. (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.

- Angene Chemical. Safety Data Sheet - 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid.

- CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†.

- Fisher Scientific. SAFETY DATA SHEET - 4-(4-Fluorobenzoyl)butyric acid.

- ChemRxiv. Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.

- ir-spectra.com. IS NIR Spectra.

- Australia Pacific LNG. 4-(Trifluoromethyl)benzoic acid.

- MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.

- PMC - NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

- ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.

- YouTube. 1H NMR of C5H10O2 (pentatonic acid, valeric acid).

- ChemicalBook. 5-Phenylvaleric acid(2270-20-4) 1H NMR spectrum.

- Mtoz Biolabs. Pentanoic Acid Analysis Service.

- MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- PubChem. Pentanoic Acid | C5H10O2 | CID 7991.

Sources

An In-Depth Technical Guide to 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid for Advanced Research

Executive Summary

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid is a keto-carboxylic acid that serves as a pivotal building block in modern medicinal chemistry and drug development. Its structure uniquely combines a flexible valeric acid chain with a rigid, electron-deficient aromatic ring, modified by a trifluoromethyl (CF₃) group. This CF₃ moiety is of paramount importance, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of this compound's physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, its spectral characteristics for analytical confirmation, and its applications as a strategic intermediate in the synthesis of advanced pharmaceutical agents.

Core Physicochemical & Structural Properties

The compound, systematically named 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid, is a white to off-white solid at ambient temperature. Its key identifiers and properties are summarized below for rapid reference by researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁F₃O₃ | |

| Molecular Weight | 260.21 g/mol | |

| CAS Number | 88699-88-1 | |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCCC(=O)O)C(F)(F)F | N/A |

| InChI Key | N/A | N/A |

| Appearance | White to off-white solid |

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of (trifluoromethyl)benzene with glutaric anhydride. This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale

The reaction proceeds via the formation of a highly reactive acylium ion intermediate. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and facilitating its cleavage. This generates the acylium ion electrophile. The electron-rich π system of the (trifluoromethyl)benzene ring then attacks the electrophilic carbon of the acylium ion. A subsequent deprotonation of the aromatic ring restores aromaticity and yields the final product. The trifluoromethyl group is a deactivating, meta-directing group; however, under the forcing conditions of a Friedel-Crafts acylation, the para-substituted product is typically obtained as the major isomer due to steric hindrance at the ortho positions.

Visualized Workflow: Synthesis Pathway

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Step-by-Step Laboratory Protocol

This protocol is adapted from established Friedel-Crafts procedures for analogous compounds and should be performed by trained chemists with appropriate safety precautions.[1][2]

-

Reactor Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and an inert solvent such as dichloromethane or fluorobenzene. Begin stirring to create a slurry.

-

Reactant Addition: Dissolve glutaric anhydride (1.0 equivalent) in the chosen solvent and add it portion-wise to the AlCl₃ slurry, maintaining the temperature below 25°C.

-

Aromatic Substrate Addition: Add (trifluoromethyl)benzene (1.5 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approximately 40°C for dichloromethane) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath to 0-5°C. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process that releases HCl gas.

-

Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product.

Analytical Characterization & Spectral Data

Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Below are the expected spectral data based on its chemical structure and data from analogous compounds.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.1 ppm (s, 1H): The acidic proton of the carboxylic acid (COOH).

-

δ ~8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

-

δ ~7.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

-

δ ~3.2 ppm (t, 2H): Methylene protons (CH₂) adjacent to the aromatic ketone (CH₂ COAr).

-

δ ~2.4 ppm (t, 2H): Methylene protons (CH₂) adjacent to the carboxylic acid (CH₂ COOH).

-

δ ~1.9 ppm (quint, 2H): The central methylene protons (CH₂CH₂ CH₂).

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~198 ppm: Carbonyl carbon of the ketone (ArC =O).

-

δ ~174 ppm: Carbonyl carbon of the carboxylic acid (C OOH).

-

δ ~138-140 ppm: Aromatic quaternary carbon attached to the ketone.

-

δ ~133 ppm (q): Aromatic quaternary carbon attached to the CF₃ group (with C-F coupling).

-

δ ~129 ppm: Aromatic CH carbons ortho to the ketone.

-

δ ~126 ppm (q): Aromatic CH carbons meta to the ketone (with C-F coupling).

-

δ ~124 ppm (q): Trifluoromethyl carbon (C F₃) (with strong C-F coupling).

-

δ ~35 ppm: Methylene carbon adjacent to the ketone.

-

δ ~33 ppm: Methylene carbon adjacent to the carboxylic acid.

-

δ ~20 ppm: Central methylene carbon.

-

Infrared (IR) Spectroscopy

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹ (strong): C=O stretch of the aryl ketone.

-

~1325 cm⁻¹ (strong): C-F stretching vibrations of the CF₃ group.

-

~1100-1180 cm⁻¹ (strong): Additional C-F stretching bands.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the strategic placement of reactive handles—the ketone and the carboxylic acid—which allow for diverse chemical modifications.

Role as a Synthetic Intermediate

The compound serves as a precursor for more complex molecules, particularly heterocyclic systems, which are prevalent in drug scaffolds.

-

Anticancer Agents: The trifluoromethylphenyl moiety is a common feature in modern oncology drugs, including tyrosine kinase inhibitors.[8][9] This building block can be used to synthesize pyrimidine, thiazole, or pyrrolidine-based compounds that target various signaling pathways involved in cell proliferation.[9][10][11]

-

Antimicrobial Agents: The scaffold can be elaborated into novel antibacterial or antifungal agents. The keto-acid functionality allows for the construction of complex heterocyclic systems known to possess antimicrobial activity.[10][11]

-

Metabolic Disease Modulators: The core structure is analogous to intermediates used in the synthesis of drugs targeting metabolic pathways. For example, related keto-acids are key intermediates in the synthesis of cholesterol-lowering drugs like Ezetimibe.[1][9]

The Causality of the Trifluoromethyl Group

The inclusion of the CF₃ group is a deliberate design choice in medicinal chemistry driven by several field-proven benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of the aromatic ring, which can improve membrane permeability and cell uptake.

-

Modulation of pKa: As a strong electron-withdrawing group, it can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions or solubility.

-

Receptor Binding: The CF₃ group can engage in specific, favorable interactions within a protein's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, leading to higher binding affinity and potency.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: Based on data for structurally related compounds like 4-(Trifluoromethyl)benzoic acid, this compound should be considered an irritant.[12]

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

References

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). (n.d.).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).

- This compound | 88699-88-1. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).

- CN101423515A - Novel preparation method of Ezetimibe - Google Patents. (n.d.).

- 1H NMR Spectrum (PHY0086543) - PhytoBank. (n.d.).

- 5-Phenylvaleric acid(2270-20-4) 1H NMR spectrum - ChemicalBook. (n.d.).

- 5-Phenylvaleric acid(2270-20-4) 13C NMR spectrum - ChemicalBook. (n.d.).

- Valeric acid(109-52-4) 13C NMR spectrum - ChemicalBook. (n.d.).

- Valeric acid(109-52-4) 1 H NMR - ChemicalBook. (n.d.).

- 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid - PubMed Central. (n.d.).

- AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl] - Google Patents. (n.d.).

- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents. (n.d.).

- bmse000345 Valeric Acid at BMRB. (n.d.).

- 4-(4-Trifluoromethyl-phenyl)-butyric acid | 136295-01-7 - Sigma-Aldrich. (n.d.).

- Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC - NIH. (n.d.).

- 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem. (n.d.).

- Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. (n.d.).

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.).

- Myristyl-γ-picolinium chloride - CAS Common Chemistry. (n.d.).

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (n.d.).

Sources

- 1. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]

- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Phenylvaleric acid(2270-20-4) 1H NMR spectrum [chemicalbook.com]

- 5. 5-Phenylvaleric acid(2270-20-4) 13C NMR spectrum [chemicalbook.com]

- 6. Valeric acid(109-52-4) 13C NMR spectrum [chemicalbook.com]

- 7. Valeric acid(109-52-4) 1H NMR spectrum [chemicalbook.com]

- 8. jelsciences.com [jelsciences.com]

- 9. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

- 10. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical considerations that govern solubility and presents a practical, field-proven protocol for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] It directly influences bioavailability, manufacturability, and the formulation of the final drug product. Poor solubility can lead to a cascade of challenges, including incomplete absorption, variable dosing, and increased development costs.[1] this compound, a compound of interest in medicinal chemistry, possesses a molecular structure that suggests a nuanced solubility profile across different organic solvents. Understanding this profile is paramount for its advancement as a potential therapeutic agent.

This guide will provide a robust framework for assessing the solubility of this compound, enabling researchers to make informed decisions in formulation development and preclinical studies.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like."[3][4] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The structure of this compound (Figure 1) reveals key features that dictate its solubility.

Figure 1: Chemical Structure of this compound (CAS Registry Number: 88699-88-1, Molecular Formula: C12H11F3O3)[5]

-

Polarity: The presence of a carboxylic acid group (-COOH) and a ketone group (C=O) imparts significant polarity to the molecule. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, further influencing the molecule's electronic distribution.

-

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This capability is a primary driver of its solubility in protic solvents.

-

Aromatic System: The phenyl ring provides a nonpolar region, which will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

Based on these structural attributes, we can predict the following solubility trends:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) that can engage in hydrogen bonding or strong dipole-dipole interactions.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone and ethyl acetate, which can act as hydrogen bond acceptors.

-

Low Solubility: Predicted in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups of the solute have limited favorable interactions with the solvent molecules.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[6][7] This technique involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved solute is then measured.

Core Principles of the Shake-Flask Method

The method relies on achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is typically ensured by agitating the mixture for a prolonged period (e.g., 24-48 hours) to allow for complete dissolution up to the saturation point.[2] Any undissolved solid is then removed, and the concentration of the supernatant is quantified.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound using the shake-flask method with subsequent quantification by UV-Vis spectrophotometry.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMSO, hexane)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

UV-Vis spectrophotometer and quartz cuvettes

Workflow Diagram:

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Procedure:

-

Preparation of the Test Mixture:

-

Add an excess amount of this compound to a series of vials. An amount that ensures a visible excess of solid remains after equilibration is sufficient.

-

Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean vial to remove all particulate matter. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution across a range of UV wavelengths to determine the λmax, which will be used for all subsequent measurements.[8]

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.

-

Perform a series of serial dilutions from the stock solution to create a set of calibration standards of known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (from linear regression) will be used to determine the concentration of the unknown samples.

-

-

Analysis of Saturated Solutions:

-

Accurately dilute the filtered supernatant from the equilibrated samples with the same solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in that solvent.

-

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |

| Hexane | 1.88 | Enter experimental data | Enter experimental data |

| Toluene | 2.38 | Enter experimental data | Enter experimental data |

| Ethyl Acetate | 6.02 | Enter experimental data | Enter experimental data |

| Acetone | 20.7 | Enter experimental data | Enter experimental data |

| Ethanol | 24.5 | Enter experimental data | Enter experimental data |

| Methanol | 32.7 | Enter experimental data | Enter experimental data |

| Acetonitrile | 37.5 | Enter experimental data | Enter experimental data |

| DMSO | 46.7 | Enter experimental data | Enter experimental data |

Note: The dielectric constant is a common measure of solvent polarity. The solubility data in this table should be populated with the results from the experimental protocol described above.

Conclusion

The solubility of this compound is a critical parameter that will influence its entire development lifecycle. While theoretical predictions based on its chemical structure provide a useful starting point, empirical determination is essential. The shake-flask method, coupled with UV-Vis spectrophotometric analysis, offers a reliable and accessible means of obtaining these crucial data. The protocols and frameworks provided in this guide are designed to ensure scientific rigor and generate high-quality, reproducible solubility data, thereby empowering researchers to advance their drug development programs with confidence.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Scientific.Net. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

-

Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique | Request PDF. Retrieved from [Link]

-

Studylib. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 88699-88-1. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. chemwhat.com [chemwhat.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, synthesis, analytical characterization, and potential applications, offering practical insights and detailed protocols to empower your scientific endeavors.

Commercial Availability and Procurement

This compound (CAS Number: 88699-88-1) is commercially available from a variety of chemical suppliers. For researchers requiring this compound, procurement typically involves sourcing from vendors specializing in fine chemicals, building blocks for organic synthesis, and screening compounds. The purity of the commercially available material is generally suitable for most research and development applications, with higher purity grades available upon request for more sensitive assays or GMP-compliant processes.

Below is a summary of representative suppliers and typical product specifications. It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the specific lot being purchased.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |

| Sigma-Aldrich | 88699-88-1 | C₁₂H₁₁F₃O₃ | 260.21 g/mol | ≥97% |

| ChemWhat | 88699-88-1 | C₁₂H₁₁F₃O₃ | 260.21 g/mol | Not specified[1] |

| BLDpharm | 88699-88-1 | C₁₂H₁₁F₃O₃ | 260.21 g/mol | Not specified |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[2] This well-established method in organic chemistry allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group. In this specific synthesis, trifluoromethylbenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The trifluoromethyl group is a meta-director in electrophilic aromatic substitution; however, the para-substituted product is often obtained due to steric hindrance at the ortho positions. The following protocol is a detailed, self-validating system designed for reproducibility in a standard laboratory setting.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Trifluoromethylbenzene (reagent grade)

-

Glutaric anhydride (≥98%)

-

Anhydrous aluminum chloride (AlCl₃) (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and an addition funnel.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Carefully add anhydrous dichloromethane (100 mL) to the flask. Stir the suspension and cool the flask to 0 °C using an ice-water bath.

-

Acylium Ion Formation: Dissolve glutaric anhydride (1.0 equivalent) in 50 mL of anhydrous dichloromethane and add it to the addition funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C.

-

Aromatic Addition: After the addition of glutaric anhydride is complete, add trifluoromethylbenzene (1.1 equivalents) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition of trifluoromethylbenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.[3] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted glutaric anhydride and neutralize any remaining acid. Finally, wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Caption: Friedel-Crafts acylation of trifluoromethylbenzene.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized or purchased this compound. The following section outlines the expected analytical data based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 2H | Ar-H (ortho to C=O) |

| ~7.75 | d | 2H | Ar-H (meta to C=O) |

| ~3.10 | t | 2H | -C(=O)CH₂- |

| ~2.50 | t | 2H | -CH₂COOH |

| ~2.05 | p | 2H | -CH₂CH₂CH₂- |

| ~12.0 (broad s) | s | 1H | -COOH |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~178 | C=O (acid) |

| ~138 | Ar-C (ipso to C=O) |

| ~134 (q, J ≈ 32 Hz) | Ar-C (ipso to CF₃) |

| ~128 | Ar-CH |

| ~126 (q, J ≈ 4 Hz) | Ar-CH |

| ~124 (q, J ≈ 272 Hz) | CF₃ |

| ~37 | -C(=O)CH₂- |

| ~33 | -CH₂COOH |

| ~20 | -CH₂CH₂CH₂- |

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is a standard method for assessing the purity of the compound, while mass spectrometry provides information about its molecular weight and fragmentation pattern.

General HPLC-MS Method:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for analysis.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.

-

Detection: UV detection at a wavelength corresponding to the aromatic chromophore (e.g., 254 nm) can be used.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is expected to be sensitive for this carboxylic acid, showing the deprotonated molecule [M-H]⁻ at m/z 259.06.

Applications in Research and Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This compound, possessing both a reactive keto group and a carboxylic acid handle, is a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

Potential Synthetic Applications:

-

Heterocycle Synthesis: The keto-acid functionality can be utilized in condensation reactions to form various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

-

Derivatization: The carboxylic acid can be converted to esters, amides, or other derivatives to explore structure-activity relationships (SAR) in a drug discovery program. The ketone can be reduced to an alcohol or converted to other functional groups.

-

Building Block for Bioactive Molecules: This compound can serve as a starting material for the synthesis of inhibitors of various enzymes or ligands for receptors where the trifluoromethylphenyl group can occupy a specific binding pocket. For instance, similar keto-acid structures have been used in the synthesis of intermediates for drugs like atorvastatin.[4]

Caption: Synthetic utility of the core compound.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a trifluoromethylphenyl moiety and a keto-acid functional group makes it an attractive starting point for the synthesis of novel bioactive compounds. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific pursuits.

References

-

ChemWhat. This compound CAS#: 88699-88-1. Available at: [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. Available at: [Link]

-

YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. Available at: [Link]

- Google Patents. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

Master Organic Chemistry. EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

- Google Patents. US6777560B2 - Process for preparing 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

- Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

European Patent Office. Processes and intermediates for manufacturing retroviral protease inhibiting compounds - EP 1302468 A1. Available at: [Link]

-

Google Patents. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[3][5]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Available at:

-

ChemSynthesis. 5-oxo-5-phenylpentanoic acid - 1501-05-9, C11H12O3, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

-

PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Available at: [Link]

-

PubMed. Design, synthesis and CoMFA studies of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives as p53-MDM2 binding inhibitors. Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the Synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid

Introduction

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid (CAS No. 88699-88-1) is a substituted keto-acid of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl-substituted aromatic ring linked to a valeric acid chain via a ketone, makes it a versatile building block for the synthesis of more complex molecules. The trifluoromethyl (-CF3) group is of particular importance in drug development, as its incorporation can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. This guide provides an in-depth technical overview of the primary synthetic route to this compound, focusing on the causality behind experimental choices and providing field-proven protocols for its successful preparation.

Core Synthesis Route: The Friedel-Crafts Acylation

The most direct and industrially scalable method for constructing the carbon skeleton of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction forms the crucial carbon-carbon bond between the aromatic ring and the acyl group.[1][2]

Theoretical Background & Mechanism

The reaction proceeds by acylating trifluoromethylbenzene with glutaric anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality of the Mechanism:

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of glutaric anhydride. This polarization weakens the C-O-C bond, facilitating its cleavage to form a highly reactive acylium ion. This ion is the key electrophile that will attack the aromatic ring.

-

Electrophilic Attack & Regioselectivity: The trifluoromethyl (-CF3) group is a strongly electron-withdrawing and deactivating substituent, which electronically directs incoming electrophiles to the meta-position. However, in Friedel-Crafts acylation, the steric bulk of the acylium ion-Lewis acid complex plays a dominant role.[3] Attack at the ortho-position is severely hindered. Consequently, the reaction demonstrates high selectivity for the para-position, yielding the desired 4-substituted product despite the electronic directing effects.

-

Restoration of Aromaticity: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton to restore the highly stable aromatic system.

-

Catalyst Complexation: The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the product, preventing further acylation reactions.[4] It is for this reason that a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion. The reaction is terminated by an aqueous workup, which hydrolyzes the complex to release the final product and the hydrated aluminum salts.

Caption: Mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous Friedel-Crafts acylations.[5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials & Reagents:

| Reagent | Molar Eq. | Purpose |

| Aluminum Chloride (AlCl₃), anhydrous | 2.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM), anhydrous | - | Solvent |

| Trifluoromethylbenzene | 1.0 | Aromatic Substrate |

| Glutaric Anhydride | 1.1 | Acylating Agent |

| Hydrochloric Acid (conc.) | - | Quenching/Workup |

| Crushed Ice | - | Quenching/Workup |

| Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Washing |

| Sodium Sulfate (Na₂SO₄), anhydrous | - | Drying Agent |

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature quenching of the Lewis acid.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous dichloromethane and anhydrous aluminum chloride (2.2 eq). Cool the resulting suspension to 0-5 °C using an ice-water bath.

-

Substrate Addition: Add trifluoromethylbenzene (1.0 eq) to the cooled suspension and stir for 15 minutes.

-

Acylating Agent Addition: Dissolve glutaric anhydride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to manage the exothermic reaction and prevent side-product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This highly exothermic step decomposes the aluminum chloride complex and should be performed with caution.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine all organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude solid can be further purified by recrystallization (e.g., from a toluene/hexane mixture) to yield the final product.

Caption: Step-by-step experimental workflow.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most common approach, modern cross-coupling methodologies offer alternative, albeit often more expensive, routes.

-

Grignard Reaction: This involves the reaction of a Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, with a glutaric acid derivative like glutaric anhydride or a mono-ester mono-acid chloride. This route requires strict anhydrous conditions and careful control of stoichiometry to avoid side reactions.

-

Suzuki Coupling: A palladium-catalyzed cross-coupling could be envisioned between 4-(trifluoromethyl)phenylboronic acid and a precursor containing the 5-oxo-valeric acid chain with a suitable leaving group (e.g., a bromide or triflate) at the carbonyl position. This method offers high functional group tolerance but involves more complex starting materials and expensive catalysts.

Caption: Comparison of primary synthetic approaches.

Conclusion

The synthesis of this compound is most effectively achieved via Friedel-Crafts acylation. This method is robust, scalable, and utilizes readily available starting materials. A thorough understanding of the reaction mechanism, particularly the dual role of the Lewis acid catalyst and the factors governing regioselectivity, is paramount for optimizing reaction conditions and achieving high yields of the desired para-isomer. While alternative organometallic routes exist, the Friedel-Crafts pathway remains the industry standard for its efficiency and economic viability.

References

-

Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

Sources

The Potential Biological Activity of Trifluoromethylphenyl Ketoacids: A Technical Guide for Researchers

Introduction: The Strategic Incorporation of the Trifluoromethylphenyl Ketoacid Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced biological activity, metabolic stability, and target specificity is perpetual. Among the myriad of structural motifs employed, fluorinated organic molecules have garnered significant attention. The introduction of fluorine, particularly as a trifluoromethyl (CF3) group, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, yet highly promising, class of compounds: trifluoromethylphenyl ketoacids.

The trifluoromethylphenyl ketoacid scaffold combines the electronic and steric attributes of the trifluoromethyl group with the reactive and versatile ketoacid functionality. This unique combination makes these compounds compelling candidates for the development of novel therapeutics. Trifluoromethyl ketones (TFMKs), close structural relatives and often synthetic derivatives of these ketoacids, are recognized as potent inhibitors of various enzymes, acting as transition-state analogs.[1][2] The ketoacid moiety itself, however, may possess intrinsic biological activity or serve as a prodrug, undergoing in vivo transformation to the corresponding ketone. This guide provides an in-depth exploration of the known and potential biological activities of trifluoromethylphenyl ketoacids, offering a technical resource for researchers in drug discovery and development.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism through which trifluoromethylphenyl ketoacids and their derivatives exert their biological effects is through the inhibition of enzymes, particularly hydrolases such as proteases and esterases.

Mechanism of Inhibition: The Hemiketal Adduct

The potent inhibitory activity of these compounds stems from the highly electrophilic nature of the ketone carbonyl carbon, which is amplified by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This electrophilicity facilitates the nucleophilic attack by a serine or cysteine residue in the active site of the target enzyme, leading to the formation of a stable, covalent hemiketal or hemithioketal adduct.[1][2] This adduct mimics the tetrahedral transition state of the enzymatic reaction, resulting in potent and often slow-binding inhibition.[1][2]

Target Enzymes and Inhibitory Potency

Several studies have demonstrated the potent inhibitory activity of trifluoromethylphenyl ketoacids and their derivatives against a range of enzymes:

-

Chymotrypsin: A series of fluorinated α-keto acid derivatives have been shown to be inhibitors of chymotrypsin, with Ki values ranging from micromolar to as low as 0.19 µM for more complex peptide derivatives.[1] The inhibitory potency was observed to increase with the number of fluorine atoms, highlighting the importance of the trifluoromethyl group.[1]

-

Pig Liver Esterase: Trifluoromethyl ketones such as 1,1,1-trifluoro-4-phenylbutan-2-one are slow, tight-binding inhibitors of pig liver esterase, with Ki values in the nanomolar range (e.g., 6.8 x 10⁻⁹ M).[3]

-

Histone Deacetylases (HDACs): Trifluoromethyl ketones have been investigated as alternatives to hydroxamates for HDAC inhibition.[4] While metabolically labile, the core concept of targeting the zinc-containing active site with a trifluoromethyl ketone warhead is a promising area of research.[4]

Table 1: Inhibitory Potency of Representative Trifluoromethylphenyl Ketoacid Derivatives

| Compound Class | Target Enzyme | Reported Ki Value | Reference |

| Fluorinated α-keto acid derivatives | Chymotrypsin | 15 µM to 4700 µM | [1] |

| Peptidyl fluorinated α-keto acids | Chymotrypsin | 0.19 µM and 3.6 µM | [1] |

| Trifluoromethyl ketones | Pig Liver Esterase | 6.8 nM and 6.0 nM | [3] |

Potential Anti-Inflammatory and Neuroprotective Effects

Beyond direct enzyme inhibition, emerging evidence suggests that compounds bearing the trifluoromethylphenyl ketoacid motif may possess anti-inflammatory and neuroprotective properties.

Anti-Inflammatory Activity

Inflammation is a complex biological response involving a cascade of signaling pathways and the production of pro-inflammatory mediators such as nitric oxide (NO). The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The potential of trifluoromethylphenyl ketoacids to modulate inflammatory responses can be assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[5][6][7][8] While direct studies on trifluoromethylphenyl ketoacids are limited, the known inhibitory effects of related compounds on enzymes involved in inflammatory signaling pathways suggest a plausible mechanism.

Neuroprotective Potential

The neuroprotective effects of ketone bodies, such as those generated during a ketogenic diet, are well-documented and are attributed to mechanisms including enhanced neuronal energy metabolism and reduced oxidative stress.[9][10][11] While structurally distinct, the "keto" functionality in trifluoromethylphenyl ketoacids invites speculation about their potential to influence neuronal bioenergetics. Furthermore, the inhibition of certain proteases and other enzymes implicated in neurodegenerative pathways could contribute to a neuroprotective phenotype.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of trifluoromethylphenyl ketoacids, this section provides detailed protocols for key in vitro assays.

Synthesis of a Representative Trifluoromethylphenyl Ketoacid

The synthesis of trifluoromethyl ketones often proceeds through α-keto acid intermediates.[12] A general, adaptable protocol for the synthesis of a trifluoromethylphenyl ketoacid is outlined below. This protocol is based on the principles of nucleophilic addition of a Grignard reagent to a trifluoromethyl-containing precursor.

Protocol 1: Synthesis of 3,3,3-Trifluoro-2-oxo-2-phenylpropanoic Acid

Materials:

-

Ethyl trifluoroacetate

-

Phenylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-